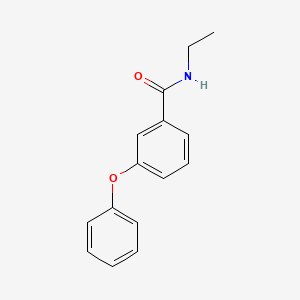
N-ethyl-3-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3-phenoxybenzamide (also known as DEET) is a synthetic chemical compound that is widely used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most commonly used insect repellents in the world. DEET is a colorless, oily liquid that has a slightly sweet odor and is soluble in most organic solvents.
作用機序
DEET's mechanism of action is not fully understood, but it is believed to work by disrupting the insects' olfactory system. DEET appears to interfere with the insects' ability to detect carbon dioxide and other chemicals that are emitted by humans and other animals.
Biochemical and Physiological Effects
DEET has been shown to have a range of biochemical and physiological effects. Studies have shown that DEET can penetrate the skin and enter the bloodstream, although the levels of DEET in the blood are generally low and do not appear to cause any significant harm.
実験室実験の利点と制限
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products.
However, there are some limitations to the use of DEET in lab experiments. For example, DEET can be toxic to some species of insects, which can make it difficult to use in experiments that involve those species. Additionally, DEET can have variable effects on different species of insects, which can make it difficult to compare results across different studies.
将来の方向性
There are many potential directions for future research on DEET and its effects on insects. Some possible areas of focus include:
1. The development of new insect repellents that are more effective and safer than DEET.
2. The study of DEET's effects on different species of insects, including those that are not commonly studied in the laboratory.
3. The investigation of the mechanisms underlying DEET's insect repellent properties, including the identification of the specific receptors that are targeted by DEET.
4. The development of new methods for delivering DEET to insects, such as through the use of nanoparticles or other novel delivery systems.
5. The study of DEET's effects on human health, including its potential to cause skin irritation or other adverse effects.
Conclusion
DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is a useful tool for researchers who are studying the behavior and physiology of insects, and it is also used in the development of new insect repellents and other insect control products. While there are some limitations to the use of DEET in lab experiments, there are also many potential directions for future research on this important compound.
合成法
DEET is synthesized through the reaction of 3-phenoxybenzoyl chloride with ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide, and the resulting product is purified through distillation.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET works by blocking the receptors that insects use to detect humans and other animals, making it difficult for them to locate their prey.
特性
IUPAC Name |
N-ethyl-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-16-15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFFZKKWEBNVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)
![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)
![ethyl {[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5360458.png)
![N-[3-({[(2-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5360464.png)
![3-fluoro-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5360472.png)